molecular formula C10H6IN3S B12925769 6-(4-Iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole CAS No. 947534-75-0

6-(4-Iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole

Cat. No.: B12925769
CAS No.: 947534-75-0
M. Wt: 327.15 g/mol
InChI Key: HCAOGSQLSLAQII-UHFFFAOYSA-N
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Description

6-(4-Iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole is a heterocyclic compound that contains an imidazole ring fused with a thiadiazole ring and substituted with an iodophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-mercaptoimidazole with 4-iodoaniline in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(4-Iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-(4-azidophenyl)imidazo[1,2-d][1,2,4]thiadiazole .

Mechanism of Action

The mechanism of action of 6-(4-Iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)imidazo[1,2-d][1,2,4]thiadiazole
  • 6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole
  • 6-(4-Fluorophenyl)imidazo[1,2-d][1,2,4]thiadiazole

Uniqueness

6-(4-Iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its halogenated analogs .

Properties

CAS No.

947534-75-0

Molecular Formula

C10H6IN3S

Molecular Weight

327.15 g/mol

IUPAC Name

6-(4-iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole

InChI

InChI=1S/C10H6IN3S/c11-8-3-1-7(2-4-8)9-5-14-6-12-15-10(14)13-9/h1-6H

InChI Key

HCAOGSQLSLAQII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=NSC3=N2)I

Origin of Product

United States

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